1,6-Bis-L-leucyl hexanediol ester

Description

Properties

Molecular Formula |

C18H36N2O4 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

6-[(2S)-2-amino-4-methylpentanoyl]oxyhexyl (2S)-2-amino-4-methylpentanoate |

InChI |

InChI=1S/C18H36N2O4/c1-13(2)11-15(19)17(21)23-9-7-5-6-8-10-24-18(22)16(20)12-14(3)4/h13-16H,5-12,19-20H2,1-4H3/t15-,16-/m0/s1 |

InChI Key |

WYDFGSUMQGKALG-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCCCCCOC(=O)[C@H](CC(C)C)N)N |

Canonical SMILES |

CC(C)CC(C(=O)OCCCCCCOC(=O)C(CC(C)C)N)N |

Origin of Product |

United States |

Foundational & Exploratory

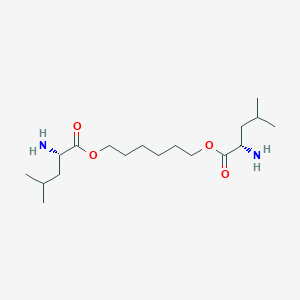

1,6-Bis-L-leucyl hexanediol ester chemical structure and properties

The following technical guide details the chemical architecture, synthesis, and biomedical utility of 1,6-Bis-L-leucyl hexanediol ester , a critical diester-diamine monomer used in the production of biodegradable poly(ester urea)s (PEUs) and poly(ester amide)s (PEAs).

Synthesis, Physicochemical Characterization, and Biomedical Applications

Executive Summary

1,6-Bis-L-leucyl hexanediol ester is a symmetric, bis-nucleophilic monomer composed of two L-leucine moieties esterified to a 1,6-hexanediol core. It is predominantly synthesized and stored as a stable salt (typically the di-p-toluenesulfonic acid salt ) to prevent premature amidation or hydrolysis. This molecule serves as the foundational "hard block" in the synthesis of amino acid-based biodegradable polymers, specifically Poly(ester urea)s (PEUs) . These polymers exhibit tunable mechanical properties (elastic moduli: 0.16–12 MPa) matching native vascular tissue, surface-erosion degradation profiles, and non-acidic breakdown products, making them superior to PLGA for acid-sensitive drug delivery.

Molecular Architecture & Properties[1]

2.1 Chemical Structure

The molecule consists of a hydrophobic 1,6-hexanediol linker flanked by two L-leucine amino acids. The ester linkages provide hydrolytic degradability, while the amino acid side chains (isobutyl groups) impart hydrophobicity and steric bulk, influencing the polymer's crystallinity and degradation rate.

| Property | Specification |

| Chemical Name | 1,6-Hexanediyl bis(L-leucinate) |

| Common Form | Di-p-toluenesulfonic acid (p-TSA) salt |

| Molecular Formula (Free Base) | C₁₈H₃₆N₂O₄ |

| Molecular Weight (Free Base) | ~344.5 g/mol |

| Molecular Weight (Di-p-TSA Salt) | ~688.9 g/mol |

| Solubility (Salt) | Soluble in DMSO, DMF, Methanol; Insoluble in cold water, diethyl ether |

| Chirality | L-configuration (S-enantiomer) derived from natural L-leucine |

2.2 Physicochemical Behavior[1][2]

-

Stability: The free amine form is unstable and prone to intermolecular aminolysis (forming oligomers) or hydrolysis. It must be isolated as a salt (HCl or p-TSA).

-

Thermal Properties: The p-TSA salt typically exhibits a sharp melting point (range 120–150°C, dependent on purity/solvate), while the resulting PEU polymers show glass transition temperatures (

) around 30–50°C. -

Hydrophobicity: The inclusion of L-leucine (isobutyl side chain) and the hexamethylene spacer makes this monomer relatively hydrophobic, slowing water uptake in the final polymer and favoring surface erosion over bulk degradation.

Experimental Protocol: Monomer Synthesis

Directive: The following protocol uses a Dean-Stark trap to drive equilibrium toward esterification.

3.1 Materials

-

L-Leucine (2.2 eq)

-

1,6-Hexanediol (1.0 eq)[3]

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (2.5 eq)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

-

Purification: Diethyl ether (for precipitation), Ethanol/Water (for recrystallization)

3.2 Synthesis Workflow

-

Charge Reactor: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine 1,6-hexanediol (1.0 eq), L-leucine (2.2 eq), and p-TSA·H₂O (2.5 eq) in toluene.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap (typically 24–48 hours). The solution should become homogeneous as the amino acid reacts.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid upon cooling. If not, concentrate the toluene solution under reduced pressure.

-

Precipitation: Pour the concentrate into a large excess of cold diethyl ether to precipitate the crude monomer salt.

-

Purification: Filter the white solid. Recrystallize from hot water or an ethanol/water mixture to remove excess p-TSA and unreacted hexanediol.

-

Drying: Dry in a vacuum oven at 40°C overnight.

3.3 Characterization (Self-Validating Metrics)

To ensure the monomer is suitable for polymerization, verify the following:

-

¹H NMR (DMSO-d₆):

- 8.3 ppm (br s, 6H, -NH₃⁺) – Confirms salt formation.

- 4.1 ppm (t, 4H, -O-CH₂- of hexanediol) – Confirms ester bond formation.

-

3.9 ppm (m, 2H,

- 7.1 & 7.5 ppm (d, aromatic protons of tosylate counterion).

-

Absence of broad singlet at

12.0 ppm (COOH of free leucine).

-

FTIR:

-

Strong band at ~1735 cm⁻¹ (Ester C=O stretch).

-

Broad band at ~2900–3000 cm⁻¹ (Ammonium N-H stretch).

-

Polymerization & Material Science

The primary utility of this monomer is in the synthesis of Poly(ester urea)s (PEUs) via interfacial polycondensation.

4.1 Polymerization Mechanism

The monomer salt is dissolved in water/organic phase. A base (sodium carbonate) is added to generate the free diamine in situ, which immediately reacts with an organic-soluble electrophile (triphosgene or diphosgene) at the interface.

Key Reaction:

4.2 Material Properties of Resulting PEU (1-L-6)

-

Mechanical Strength: Tensile strength ~20 MPa; Young's Modulus ~600 MPa (tunable).

-

Degradation: Enzymatic hydrolysis (lipase/protease) targets the ester bonds.

-

Byproducts: L-Leucine (nutrient), 1,6-Hexanediol (excreted), CO₂. Crucially, no acidic buildup occurs , preventing inflammation common with PLGA implants.

Visualizations

5.1 Synthesis & Degradation Logic

The following diagram illustrates the synthesis of the monomer and its subsequent degradation pathway in a biological environment.

Caption: Synthesis pathway from precursors to PEU polymer, followed by enzymatic degradation into non-toxic metabolites.

5.2 Chemical Structure Representation

Caption: Schematic representation of the 1,6-bis-L-leucyl hexanediol ester di-p-toluenesulfonate salt.

Biomedical Applications & References

6.1 Vascular Tissue Engineering

The PEU polymers derived from this monomer possess mechanical properties (elasticity and strength) that closely mimic native blood vessels. Unlike stiff polyesters (e.g., PLLA), leucine-based PEUs support the proliferation of smooth muscle cells without inducing chronic inflammation due to acidic degradation products [1].

6.2 Drug Delivery Systems

Nanoparticles fabricated from these polymers have been successfully loaded with antibiotics (e.g., chlorhexidine) and enzymes (

References

-

L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. Source: ACS Biomaterials Science & Engineering. Link:[Link]

-

New poly(ester urea) derived from L-leucine: Electrospun scaffolds loaded with antibacterial drugs and enzymes. Source: Materials Science and Engineering: C. Link:[Link]

-

Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Source: Progress in Polymer Science. Link:[Link][4]

Sources

Technical Guide: 1,6-Hexanediyl Bis(L-Leucinate) Monomer for Poly(ester urea) Synthesis

Executive Summary

This technical guide details the synthesis, polymerization, and validation of 1,6-hexanediyl bis(L-leucinate) , a critical diester-diamine monomer used to produce amino acid-based poly(ester urea)s (PEUs). These polymers are rapidly gaining traction in vascular tissue engineering and drug delivery due to their tunable mechanical properties, lack of acidic degradation byproducts, and surface erosion characteristics.

Unlike traditional polyesters (e.g., PLGA) that degrade via bulk erosion often leading to autocatalytic acidic failure, L-leucine-based PEUs degrade into resorbable metabolites: L-leucine, 1,6-hexanediol, and carbon dioxide. This guide provides a self-validating protocol for synthesizing the monomer as a stable di-p-toluenesulfonic acid salt and its subsequent interfacial polymerization.

Part 1: Monomer Rationale & Chemistry[1]

The monomer, often designated as L6 in literature (L for Leucine, 6 for the hexanediol spacer), is designed to balance hydrophobicity and chain flexibility.

-

L-Leucine Moiety: Provides side-chain hydrophobicity, which slows water uptake and stabilizes the polymer against rapid hydrolysis, allowing for controlled surface erosion.

-

1,6-Hexanediol Spacer: Introduces methylene flexibility, lowering the glass transition temperature (

) to a range suitable for soft tissue mechanics (typically 30–50°C depending on the specific formulation). -

p-Toluenesulfonic Acid (p-TsOH): Used to protonate the amine groups, protecting them during esterification and rendering the final monomer a stable, crystalline salt that is easy to purify.

Part 2: Monomer Synthesis Protocol

Target Compound: 1,6-Hexanediyl bis(L-leucinate) di-p-toluenesulfonate[1]

Reaction Mechanism

The synthesis is a direct condensation esterification driven by the removal of water.

Materials[3][4]

-

L-Leucine (Reagent Grade, >98%)

-

1,6-Hexanediol (Anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH

H -

Solvent: Toluene or Cyclohexane (Toluene preferred for higher boiling point)

-

Apparatus: Dean-Stark trap, reflux condenser, mechanical stirrer.[2]

Step-by-Step Protocol

-

Charge Reactor: In a 1L round-bottom flask equipped with a magnetic stir bar, combine:

-

L-Leucine (26.2 g, 0.20 mol)

-

1,6-Hexanediol (11.8 g, 0.10 mol)

-

p-TsOH monohydrate (41.8 g, 0.22 mol) — Note: A slight excess (1.1 eq) of acid ensures complete protonation of the amine.

-

Toluene (500 mL).

-

-

Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (

C). -

Monitoring: Maintain reflux for 24 hours. The reaction is complete when the theoretical amount of water (~7.2 mL) has collected in the trap. The heterogeneous mixture will eventually turn into a clear solution or a suspension of the product as water is removed.

-

Precipitation: Cool the reaction mixture to room temperature. The product (L6 salt) typically precipitates as a white solid. If no precipitate forms, add diethyl ether to induce crystallization.

-

Purification:

-

Filter the crude solid.[2]

-

Recrystallization (Critical Step): Recrystallize from boiling water. Dissolve the salt in minimal hot water (~80-90°C), filter while hot to remove insolubles, and cool slowly to 4°C.

-

Filter the white crystals and dry in a vacuum oven at 60°C for 24 hours.

-

-

Validation:

-

Yield: Expect >85%.

-

Melting Point: 190–192°C. Sharp melting point confirms purity.

-

Monomer Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,6-hexanediyl bis(L-leucinate) di-p-toluenesulfonate salt.

Part 3: Poly(ester urea) Polymerization

The synthesis of the PEU polymer utilizes interfacial polycondensation .[3][4] This method is superior to solution polymerization for this system because it allows the use of water-soluble diamine salts and yields high molecular weights without requiring high temperatures that could degrade the ester linkages.

Reaction Mechanism

The amine salt is dissolved in water and deprotonated by a weak base (sodium carbonate). It then reacts at the interface with triphosgene (a phosgene substitute) dissolved in dichloromethane (DCM).[1]

Step-by-Step Protocol

-

Aqueous Phase Preparation:

-

Dissolve L6 Monomer (6.89 g, 10 mmol) in distilled water (150 mL).

-

Add Sodium Carbonate (Na

CO -

Stir until clear and cool to 0–5°C in an ice bath.

-

-

Organic Phase Preparation:

-

Dissolve Triphosgene (0.99 g, 3.33 mmol — stoichiometric equivalent to 10 mmol phosgene) in anhydrous Dichloromethane (DCM) (35 mL).

-

-

Interfacial Reaction:

-

Add the organic phase rapidly to the vigorously stirred aqueous phase.

-

Expert Insight: Rapid addition and vigorous stirring (mechanical stirrer >800 RPM) are crucial to maximize the interfacial surface area and compete against the hydrolysis of the acyl chloride intermediates.

-

React for 30 minutes at 0–5°C. The reaction is exothermic; maintaining low temperature prevents hydrolysis.

-

-

Isolation:

-

The polymer will form in the organic (DCM) layer or precipitate at the interface.

-

Separate the organic layer.[5]

-

Precipitate the polymer by pouring the DCM solution dropwise into an excess of hot water or cold ethanol (depending on specific MW requirements; hot water ensures removal of residual salts).

-

-

Drying: Dry the polymer under vacuum at 40°C until constant weight.

Polymerization Workflow Diagram

Caption: Interfacial polycondensation workflow for L-leucine based poly(ester urea).

Part 4: Characterization & Validation

To ensure the integrity of the synthesized PEU, the following characterization steps are mandatory.

Quantitative Data Summary[4]

| Property | Method | Expected Value / Signal |

| Monomer Purity | Melting Point | 190–192°C |

| Polymer Structure | ||

| Molecular Weight | GPC (in DMF/LiBr) | |

| Thermal Transitions | DSC | |

| Functional Group | FTIR | 1650 cm |

NMR Interpretation

In the

-

The shift of the Leucine

-proton from ~3.9 ppm (in monomer) to ~4.1–4.3 ppm indicates successful urea formation. -

The appearance of a doublet at ~6.3–6.5 ppm corresponds to the urea NH proton, confirming the -NH-CO-NH- linkage.

Part 5: Applications in Drug Development

The 1,6-hexanediyl bis(L-leucinate) PEU is particularly valuable for:

-

Vascular Stents & Grafts: The modulus of this PEU (typically 0.16–12 MPa) closely matches native vascular tissue, reducing compliance mismatch.

-

Antibiotic Delivery: The hydrophobic leucine pockets allow for high loading of hydrophobic drugs (e.g., rifampicin) which are released as the polymer surface erodes.

-

3D Printing/Electrospinning: The polymer is soluble in common organic solvents (DCM, chloroform, HFIP), making it ideal for fabricating nanofibrous scaffolds.

References

-

Becker, M. L., et al. (2015). L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering. [Link]

-

Katsarava, R., et al. (2023). Leucine-Based Pseudo-Proteins (LPPs) as Promising Biomaterials: A Study of Cell-Supporting Properties. MDPI Polymers. [Link][4][6][7]

-

Dziewior, C. S., et al. (2024).[8] Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Progress in Polymer Science. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Scholars@Duke publication: Poly(ester urea)s: Synthesis, material properties, and biomedical applications [scholars.duke.edu]

Technical Guide: Biodegradability of L-Leucine Based Diester Monomers

Executive Summary

The transition from non-degradable implants to bioresorbable scaffolds hinges on the precise molecular engineering of monomers. L-leucine based diester monomers—specifically the bis(

Unlike generic polyesters (e.g., PLA/PLGA) which degrade via bulk hydrolysis often leading to acidic autocatalysis, L-leucine based systems offer a surface-erosion mechanism mediated by enzymatic recognition. This guide details the synthesis, biodegradation mechanisms, and validation protocols for these monomers, emphasizing the causal link between the L-leucine isobutyl side chain and

Part 1: Molecular Architecture & Rationale

The "Zipper" Effect and Enzymatic Recognition

The core advantage of L-leucine based diester monomers lies in their ability to program the degradation rate of the final polymer. The monomer structure consists of two L-leucine units linked by a diol spacer.

-

Hydrophobic Tuning: The L-leucine side chain (isobutyl group) is highly hydrophobic. This hydrophobicity prevents rapid water penetration, inhibiting bulk hydrolysis and forcing a surface erosion profile.

-

Enzymatic Lock-and-Key: The specific structure of L-leucine serves as a substrate for proteolytic enzymes, particularly

-chymotrypsin. This enzyme preferentially cleaves peptide/ester bonds adjacent to bulky hydrophobic amino acid residues. By using L-leucine, we effectively "tag" the polymer for enzymatic disassembly.

Structure-Property Relationship (Diol Spacer)

The degradation kinetics are fine-tuned by the central diol chain length (e.g., 1,6-hexanediol vs. 1,12-dodecanediol).

-

Shorter Spacers (C2-C6): Higher density of ester bonds; faster degradation.

-

Longer Spacers (C8-C12): Increased hydrophobicity; slower water uptake; slower enzymatic access due to steric hindrance (non-productive binding).

Part 2: Synthesis Protocol (The Monomer)

To study these systems, one must first synthesize the stable salt form of the monomer: the L-leucine diester diamine di-p-toluenesulfonic acid salt . The use of p-toluenesulfonic acid (p-TsOH) is non-negotiable here; it protonates the amine groups, preventing side reactions (like amidation) during esterification and subsequent polymerization.

Validated Synthesis Workflow

Reagents: L-Leucine, Aliphatic Diol (e.g., 1,6-hexanediol), p-Toluenesulfonic acid monohydrate, Toluene.

Step-by-Step Protocol:

-

Stoichiometry: Combine L-leucine (2.2 eq), Diol (1.0 eq), and p-TsOH (2.2 eq) in a round-bottom flask.

-

Solvent System: Suspend reactants in toluene. The volume should be sufficient to allow azeotropic distillation.

-

Dean-Stark Trap: Attach a Dean-Stark trap and reflux condenser. Heat to reflux (~110°C).

-

Reaction Driver: As water is generated from the esterification, it azeotropes with toluene and is trapped. Continue reflux until the theoretical amount of water is collected (approx. 24 hours).

-

Purification:

-

Cool the reaction to room temperature. The product usually precipitates as a white solid.

-

Filter and wash with diethyl ether to remove residual toluene.

-

Recrystallization (Critical): Recrystallize from water/ethanol to ensure removal of unreacted p-TsOH.

-

-

Validation: Verify structure via

H-NMR (DMSO-d

Visualization: Synthesis Pathway

Caption: Synthesis of the stable diester-diamine monomer salt via Dean-Stark esterification.

Part 3: Biodegradation Mechanisms

The biodegradability of polymers derived from these monomers is distinct from standard polyesters. It is an interfacial process.

Enzymatic Mechanism (Primary)

The degradation is primarily catalyzed by proteases such as

-

Mechanism: The enzyme identifies the hydrophobic isobutyl group of the L-leucine moiety.

-

Action: It cleaves the ester bond linking the leucine to the diol.

-

Result: This releases the original L-leucine (a nutrient), the diol, and CO

(in the case of PEUs).[1] -

Kinetics: Zero-order kinetics (linear weight loss) are typically observed, indicative of surface erosion. This is crucial for drug delivery, as it allows for linear release profiles.

Hydrolytic Mechanism (Secondary)

In the absence of enzymes (e.g., pure PBS), degradation is significantly slower. The hydrophobic nature of the L-leucine blocks water access to the ester bonds. This stability is advantageous for shelf-life and preventing premature failure before tissue integration.

Visualization: Enzymatic Degradation Logic

Caption: The enzymatic attack mechanism where α-chymotrypsin targets the L-leucine hydrophobic side chain.

Part 4: Experimental Assessment Protocols

To validate the biodegradability of these monomers (once polymerized), a rigorous in vitro assay is required.

Protocol: Enzymatic Degradation Assay

Objective: Quantify surface erosion rates.[2][3]

-

Sample Prep: Cast circular films (diameter: 10mm, thickness: ~100

m) of the polymer. Dry to constant weight ( -

Media Preparation:

-

Buffer: Phosphate Buffered Saline (PBS, pH 7.4).

-

Enzyme: Add

-chymotrypsin (Type II, bovine pancreas) at a concentration of 0.1 mg/mL or 0.2 mg/mL. -

Control: Sterile PBS without enzyme.

-

-

Incubation: Place films in vials at 37°C with varying agitation (60 rpm).

-

Refreshment Cycle: Crucial Step. Enzyme activity degrades over time. The solution must be replaced every 24 hours to maintain constant enzymatic activity.

-

Measurement:

-

At time points (e.g., Days 1, 3, 5, 7), remove samples.

-

Wash with distilled water.

-

Vacuum dry for 24 hours.

-

Measure remaining weight (

).

-

-

Calculation: % Weight Loss =

.

Data Presentation: Expected Trends

The following table summarizes typical degradation behaviors based on monomer design:

| Monomer Diol Length | Degradation Medium | Mechanism | Mass Loss Profile |

| 1,6-Hexanediol | PBS (Hydrolytic) | Bulk/Surface Mix | < 5% over 4 weeks (Slow) |

| 1,6-Hexanediol | Surface Erosion | Linear, ~100% in 1-2 weeks | |

| 1,12-Dodecanediol | Surface Erosion | Linear, ~40% in 2 weeks (Slower) |

Part 5: Biological Fate & Toxicity

The degradation products of L-leucine based diester monomers are inherently biocompatible, a major advantage over synthetic polyesters that produce acidic byproducts.

-

L-Leucine: An essential amino acid. It is reabsorbed by surrounding tissues and utilized in protein synthesis or metabolized via the ketogenic pathway.

-

Linear Diols: Short to medium chain diols (e.g., 1,6-hexanediol) are generally excreted via the kidneys or metabolized.

-

Local pH: Unlike PLGA, which releases lactic/glycolic acid causing a local pH drop (inflammation risk), L-leucine diester degradation is pH neutral . The buffering capacity of the amino acid and the lack of acidic accumulation preserve tissue viability.

References

-

Chu, C.C. (2004). In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials. Journal of Biomaterials Science, Polymer Edition.

-

Becker, M.L., et al. (2015). l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering.

-

Puiggali, J., et al. (2015).[4] New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes.[1] Materials Science and Engineering: C.

-

Katsarava, R., et al. (1999). Amino acid-based bioanalogous polymers.[1][5][6] Synthesis and study of regular poly(ester amide)s based on bis(α-amino acid) α,ω-alkylene diesters and aliphatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

- 1. New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Amino acid-based poly(ester amide) nanofibers for tailored enzymatic degradation prepared by miniemulsion-electrospinning - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06267E [pubs.rsc.org]

- 5. l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Mechanistic Divergence: 1,6-Bis-L-leucyl Hexanediol Ester vs. Phenylalanine Analogs in Chemical Biology

Topic: Difference between 1,6-Bis-L-leucyl hexanediol ester and phenylalanine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural and Functional Divide

In the landscape of amino acid-based chemical biology, 1,6-Bis-L-leucyl hexanediol ester and phenylalanine analogs represent two fundamentally distinct classes of molecular tools. While both are derived from essential amino acids, their utility in drug development and cell signaling research is separated by their physicochemical behavior and mechanism of cellular entry.

-

1,6-Bis-L-leucyl hexanediol ester functions primarily as a hydrophobic, cleavable delivery system (or polymer precursor). It relies on passive diffusion and intracellular hydrolysis to release its payload (Leucine), effectively bypassing surface transporters to activate intracellular sensors like mTORC1 or to serve as a biodegradable backbone in poly(ester amides).

-

Phenylalanine Analogs (e.g., BPA,

F-FET) function as stable structural mimics . They rely on active transport via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) to enter cells. They are used to probe transporter activity, visualize tumors (PET imaging), or deliver therapeutic warheads (Boron Neutron Capture Therapy) via a "Trojan Horse" mechanism.

This guide delineates the critical differences in their chemistry, transport mechanisms, and experimental applications.

Chemical Identity and Physicochemical Properties[1][2]

The core difference lies in the stability of the linkage and the valency of the molecule.

1,6-Bis-L-leucyl Hexanediol Ester: The "Cleavable Dimer"

This compound consists of two L-Leucine molecules esterified to a 1,6-hexanediol linker.

-

Structure:

-

Key Property: Hydrolytic Instability. The ester bonds are susceptible to intracellular esterases (e.g., carboxylesterases).

-

Hydrophobicity: The hexamethylene spacer significantly increases lipophilicity compared to free leucine, facilitating membrane permeation independent of transporters.

-

Primary Use:

-

Intracellular Nutrient Delivery: Acts as a "Leucine Bomb." Once inside the cell, esterases cleave the molecule, releasing two equivalents of Leucine to activate mTORC1, bypassing the plasma membrane Sestrin/GATOR2 checkpoint.

-

Biomaterials: A monomer for Poly(Ester Amides) (PEAs) , used in biodegradable drug-eluting stents.

-

Phenylalanine Analogs: The "Stable Mimic"

These are modified phenylalanine molecules (e.g., halogenated, boronated, or methylated).

-

Structure:

(where R is a modification on the phenyl ring or -

Key Property: Metabolic Stability & Recognition. Designed to resist rapid degradation while retaining high affinity for the LAT1 transporter.

-

Primary Use:

Comparative Mechanism of Action

The following table summarizes the mechanistic divergence between the two classes.

| Feature | 1,6-Bis-L-leucyl hexanediol ester | Phenylalanine Analogs |

| Entry Mechanism | Passive Diffusion (Lipophilic) | Active Transport (LAT1/SLC7A5) |

| Transporter Dependence | Independent (Bypasses LAT1) | Dependent (Requires LAT1) |

| Intracellular Fate | Hydrolysis (Releases 2x Leucine) | Accumulation or Incorporation |

| Signaling Impact | Activates mTORC1 (via Rag GTPases) | Modulates mTORC1 (via Leu competition) |

| Limiting Factor | Intracellular Esterase Activity | Transporter Expression Levels ( |

| Drug Development Role | Prodrug Strategy / Polymer Backbone | Imaging Agent / Targeted Delivery |

Visualization of Cellular Entry Pathways

The diagram below illustrates the distinct pathways. The Leucine ester diffuses and "explodes" into nutrient signals, whereas the Phe analog hijacks the transporter.

Caption: Figure 1. Dual-mode entry mechanisms. The Leucine ester (blue) permeates passively and releases payload via hydrolysis. The Phe analog (red) requires LAT1 transport.

Experimental Protocols

To experimentally differentiate these compounds or validate their mechanisms, specific workflows are required.

Protocol A: Validating Transporter Independence (Leucine Ester)

Objective: To prove that 1,6-Bis-L-leucyl hexanediol ester activates mTORC1 even when LAT1 is blocked.

-

Cell Culture: Seed HEK293T or HeLa cells in 6-well plates. Starve of amino acids (EBSS media) for 50 minutes.

-

Inhibitor Treatment: Treat Group A with BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, 10 mM), a pan-LAT inhibitor. Leave Group B untreated.

-

Stimulation:

-

Add L-Leucine (control) to subsets of A and B.

-

Add 1,6-Bis-L-leucyl hexanediol ester to subsets of A and B.

-

-

Lysis & Blotting: Lyse cells after 15 minutes. Perform Western Blot for p-S6K1 (T389) and p-4EBP1 .

-

Expected Result:

-

Free Leucine + BCH

No Activation (Transport blocked). -

Leucine Ester + BCH

Strong Activation (Bypasses transport).

-

Protocol B: Competitive Uptake Assay (Phe Analogs)

Objective: To determine the affinity (

-

Preparation: Use HEK293 cells stably expressing human LAT1 (SLC7A5).

-

Tracer: Prepare

H-L-Phenylalanine or -

Competition: Incubate cells with the radiotracer + increasing concentrations (0.1

M – 1 mM) of the Phenylalanine Analog . -

Termination: Wash cells

with ice-cold PBS containing unlabeled Phe to strip surface binding. -

Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Analysis: Plot % Uptake vs. Log[Concentration] to calculate

.

Decision Framework for Drug Development

When should you use which class of compound?

Caption: Figure 2. Selection logic for amino acid derivatives in drug discovery.

References

-

Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Link

- Context: Establishes the mechanism of intracellular leucine sensing which Leucine esters exploit.

-

Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Link

- Context: The foundational paper characterizing LAT1, the target for Phenylalanine analogs.

-

Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. PNAS. Link

- Context: Discusses chemical probe design principles, including cleavable linkers and esterase sensitivity relevant to the hexanediol ester str

-

Wiriyasermkul, P., et al. (2016). Transport via a specific amino acid transporter LAT1 is essential for amino acid exchange and intracellular signaling. PNAS. Link

- Context: Mechanistic detail on how Phe analogs compete with Leucine for uptake.

-

Gomurashvili, Z., et al. (2000). Amino acid based bioanalogous polymers.[1] Journal of Biomaterials Science, Polymer Edition. Link

- Context: Describes the synthesis of Poly(Ester Amides) using 1,6-Bis-L-leucyl hexanediol ester monomers.

Sources

- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals [thno.org]

- 3. d-nb.info [d-nb.info]

Technical Whitepaper: Characterization and Application of 1,6-Bis-L-leucyl Hexanediol Ester

This technical guide details the characterization, synthesis, and application of 1,6-Bis-L-leucyl hexanediol ester , a critical diester monomer used primarily in the synthesis of biodegradable poly(ester amide)s (PEAs).

Executive Summary

1,6-Bis-L-leucyl hexanediol ester (often utilized as its stable di-p-toluenesulfonate salt ) is a specialized pseudo-protein monomer. It serves as the nucleophilic component in the synthesis of amino acid-based poly(ester amide)s (PEAs). These polymers are gaining prominence in vascular tissue engineering and drug delivery systems due to their unique ability to combine the mechanical strength of polyamides with the enzymatic degradability of polyesters.

This guide provides the structural identity, validated synthesis protocols, and application workflows for researchers developing bioresorbable scaffolds.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound is rarely available as a shelf-stable free base due to the susceptibility of the free amine to oxidation and premature polymerization. It is almost exclusively synthesized, stored, and reacted as a di-p-toluenesulfonic acid (tosylate) salt .

Nomenclature and Identification

| Feature | Detail |

| Common Name | 1,6-Bis-L-leucyl hexanediol ester (di-p-toluenesulfonate salt) |

| Systematic Name | 1,6-Hexanediyl bis(L-leucinate) distosylate |

| Synonyms | Bis(L-leucine)-1,6-hexylene diester; Hexamethylene bis(L-leucinate) |

| Component CAS | L-Leucine: 61-90-5 1,6-Hexanediol: 629-11-8 p-Toluenesulfonic acid: 104-15-4 |

| Target CAS | Note: As a specialized research intermediate, the specific salt form often lacks a broad commercial CAS.[1] It is defined by its components in regulatory filings. |

| Molecular Formula | C |

| Molecular Weight | ~688.9 g/mol (Salt form); ~344.5 g/mol (Free base) |

Structural Architecture

The molecule consists of a hydrophobic 1,6-hexanediol core esterified at both ends with L-leucine. The bulky isobutyl side chains of the leucine moieties disrupt potential crystallinity in resulting polymers, enhancing solubility and tuning degradation rates.

SMILES (Free Base): CC(C)CC(=O)OCCCCCCOC(=O)CC(C)C

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesis of 1,6-Hexanediyl bis(L-leucinate) di-p-toluenesulfonate. Scale: Laboratory (50–100g). Reaction Type: Fischer Esterification (Azeotropic Distillation).

Reagents & Materials[2][5][6][7][8][9]

-

L-Leucine (1.0 eq)[2]

-

1,6-Hexanediol (0.5 eq)[3]

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (1.1 eq per amino group)

-

Solvent: Toluene (Anhydrous)

-

Apparatus: Dean-Stark trap, reflux condenser, mechanical stirrer.[4]

Step-by-Step Methodology

-

Charge Reactor: In a 3-neck round-bottom flask equipped with a magnetic stir bar, add 1,6-hexanediol (0.1 mol), L-leucine (0.22 mol, slight excess), and p-TsOH monohydrate (0.22 mol).

-

Solvation: Suspend the solids in toluene (500 mL).

-

Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is driven by the removal of water via the Dean-Stark trap.

-

Monitoring: Continue reflux until the theoretical amount of water (~3.6 mL for 0.1 mol scale) is collected (approx. 24 hours). The heterogeneous mixture will turn into a clear homogeneous solution as the ester forms.

-

Precipitation: Cool the reaction mixture to room temperature. The product (diester-salt) typically precipitates as a white crystalline solid.[5]

-

Purification: Filter the precipitate. Recrystallize twice from water or a methanol/water mixture to remove unreacted reagents and mono-esters.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the synthesis of 1,6-hexanediyl bis(L-leucinate) distosylate via direct condensation.

Part 3: Applications in Biomaterials (Poly(ester amide)s)[8][12][13]

The primary utility of this monomer is in the synthesis of Poly(ester amide)s (PEAs) . It acts as the diamine monomer (Monomer B) which is reacted with an activated diester (Monomer A), typically a di-p-nitrophenyl ester of a dicarboxylic acid (e.g., sebacic acid).

Polymerization Mechanism

The reaction is a Solution Polycondensation .

-

Conditions: Mild temperature (60°C), organic solvent (DMAc or DMF), Triethylamine (to liberate the free amine in situ).

-

Advantage: Avoids high temperatures required for melt polymerization, preserving the chiral integrity of the L-leucine.

Key Functional Properties[1][2][7][9][11][14]

-

Enzymatic Degradation: The ester bonds are susceptible to hydrolysis by esterases (e.g.,

-chymotrypsin), allowing for surface erosion degradation profiles ideal for drug delivery. -

Mechanical Toughness: The hydrogen bonding from the amide groups (formed during polymerization) provides tensile strength comparable to Nylon, while the alkyl chains maintain flexibility.

-

Biocompatibility: Degradation products are L-leucine (nutrient), 1,6-hexanediol (low toxicity), and fatty acids.

Part 4: Analytical Characterization

To ensure the monomer is suitable for high-molecular-weight polymerization, strict purity criteria must be met.

Proton NMR ( H-NMR)

-

Solvent: DMSO-d

-

Key Signals:

-

8.3 ppm (br s, 6H, NH

- 7.1 & 7.5 ppm (d, 8H, Aromatic protons of tosylate).

-

4.1 ppm (t, 4H, -O-CH

-

3.9 ppm (m, 2H,

- 0.9 ppm (d, 12H, Methyl groups of Leucine).

-

8.3 ppm (br s, 6H, NH

FTIR Spectroscopy

-

Ester Carbonyl: Sharp band at ~1740 cm

. -

Ammonium Salt: Broad band at 3000–2800 cm

. -

Sulfonate: Characteristic bands at 1100–1200 cm

.

Melting Point

-

Target Range: 190°C – 192°C (Sharp melting point indicates high purity).

Part 5: Safety & Handling

While the monomer salt is relatively stable, standard laboratory safety protocols apply.

-

Hazards: p-Toluenesulfonates can be mild skin irritants. The free amine form (if generated) is basic and corrosive.

-

Storage: Store in a desiccator at room temperature. Hygroscopic—moisture uptake will affect stoichiometry in polymerization reactions.

-

Disposal: Incineration in a chemical waste facility.

References

-

Katsarava, R., et al. (1999).[6][7] "Amino acid-based bioanalogous polymers. Synthesis, and study of regular poly(ester amide)s based on bis(alpha-amino acid) alpha,omega-alkylene diesters, and aliphatic dicarboxylic acids."[7] Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Fonseca, A. C., et al. (2016).[6] "Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications."[6][7] Polymer Chemistry. Link

-

Murase, S., et al. (2015).[8] "Electrospun fibrous mats from a L-phenylalanine based poly(ester amide): Drug delivery and accelerated degradation by loading enzymes." Polymer Degradation and Stability. Link[8]

-

Díaz, A., et al. (2014). "Synthesis, properties and applications of biodegradable polymers derived from diols and dicarboxylic acids: From polyesters to poly(ester amide)s." International Journal of Molecular Sciences. Link

Sources

- 1. 1,6-Hexanediol [webbook.nist.gov]

- 2. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]

- 6. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]

- 7. Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Poly(ester urea)s from 1,6-Bis-L-leucyl Hexanediol Ester: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of poly(ester urea)s (PEUs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1] The protocol focuses on the synthesis starting from the diamine monomer, 1,6-Bis-L-leucyl hexanediol ester. This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into the characterization of the resulting polymers.

Introduction: The Promise of Amino Acid-Based Poly(ester urea)s

Amino acid-based poly(ester urea)s (PEUs) are a versatile class of biodegradable polymers that have garnered substantial interest for a range of biomedical applications.[1][2] Their appeal lies in their tunable chemical, thermal, and mechanical properties, which can be modulated by altering the amino acid side chain, the diol length, and the stoichiometric ratio of the copolymers.[1][3] A key advantage of PEUs is their degradation into naturally occurring and metabolizable byproducts: amino acids, urea, and diols, which minimizes concerns of long-term toxicity.[1] This inherent biocompatibility makes them prime candidates for applications such as hernia repair, surgical adhesives, radiopaque implants, and controlled drug delivery systems.[1]

This application note details the synthesis of a specific PEU derived from the diamine monomer 1,6-Bis-L-leucyl hexanediol ester. The protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the successful synthesis of the target polymer.

Reaction Principle: Polycondensation for PEU Synthesis

The synthesis of poly(ester urea)s from a diamine monomer like 1,6-Bis-L-leucyl hexanediol ester typically proceeds via a polycondensation reaction. In this process, the amino groups of the diamine monomer react with a suitable reagent to form urea linkages, resulting in the polymer chain.

A common and environmentally sustainable approach involves the use of dimethyl carbonate as a phosgene-free carbonyl source.[2] The reaction can also be carried out using phosgene or its derivatives, though these are more hazardous.[4] The general two-step process involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with a diamine to form the final poly(ester urethane urea).[5][6][7]

The choice of solvent, temperature, and catalyst are critical parameters that influence the reaction rate, molecular weight, and polydispersity of the final polymer. A thorough understanding of these factors is essential for reproducible and controlled polymer synthesis.

Experimental Workflow

The synthesis of poly(ester urea) from 1,6-Bis-L-leucyl hexanediol ester can be broken down into three key stages: Monomer Synthesis, Polymerization, and Polymer Characterization.

Caption: Experimental workflow for PEU synthesis and characterization.

Detailed Protocol

This protocol outlines a general procedure for the synthesis of poly(ester urea) using a diamine monomer. Researchers should optimize the specific reaction conditions based on their experimental setup and desired polymer characteristics.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| 1,6-Bis-L-leucyl hexanediol ester | >98% | Synthesized in-house or custom synthesis |

| Dimethyl carbonate (DMC) | Anhydrous, >99% | Sigma-Aldrich |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | >98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |

| Methanol | ACS Reagent Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and a septum. Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Reagent Addition: Under a positive pressure of argon, add 1,6-Bis-L-leucyl hexanediol ester (1 equivalent) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture until the diamine is completely dissolved.

-

Initiation of Polymerization: Add dimethyl carbonate (DMC, 1.1 equivalents) to the reaction mixture.

-

Catalyst Addition: In a separate vial, dissolve the catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.05 equivalents), in a small amount of anhydrous DMF. Add the catalyst solution to the reaction flask via a syringe.

-

Reaction Progression: Heat the reaction mixture to 90°C and stir for 2 hours to facilitate the formation of oligomers.[8]

-

Chain Extension: Increase the temperature to 130°C and continue stirring for an additional 2 hours.

-

High Vacuum: Apply a high vacuum to the system to remove the methanol byproduct and drive the polymerization reaction to completion. Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity is achieved.

-

Polymer Isolation: Cool the reaction mixture to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane (DCM).

-

Precipitation and Purification: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the poly(ester urea).

-

Drying: Collect the precipitated polymer by filtration and wash it several times with fresh methanol. Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Synthesized Poly(ester urea)

Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the resulting polymer.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer. Key peaks to look for include:

-

N-H stretching: ~3300 cm⁻¹ (urea group)

-

C=O stretching (ester): ~1730 cm⁻¹

-

C=O stretching (urea): ~1630 cm⁻¹

-

N-H bending: ~1570 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the polymer and verifying the incorporation of the monomer units.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8] This information is critical for understanding the polymer's mechanical and degradation properties.

Thermal Properties

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8] These thermal transitions are important for understanding the material's processing and end-use performance.

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.

Causality and Self-Validation

The success of this protocol relies on several key principles that also serve as self-validating checks throughout the process:

-

Anhydrous Conditions: The polymerization reaction is sensitive to moisture, which can react with the isocyanate intermediates and terminate the chain growth. The use of anhydrous solvents and an inert atmosphere is therefore critical. The absence of a broad O-H peak in the FTIR spectrum of the final polymer is an indicator of successful moisture exclusion.

-

Stoichiometric Control: The molar ratio of the diamine and the carbonyl source is crucial for achieving a high molecular weight polymer. An excess of the carbonyl source can lead to incomplete reaction, while an excess of the diamine will result in lower molecular weight chains. GPC analysis will validate the achievement of the desired molecular weight.

-

Efficient Removal of Byproducts: The removal of methanol during the high vacuum step is essential to shift the reaction equilibrium towards the formation of the polymer. A noticeable increase in the viscosity of the reaction mixture is a good in-process indicator of successful polymerization.

-

Purification: The precipitation step is vital for removing unreacted monomers, oligomers, and the catalyst. A sharp, single peak in the GPC chromatogram of the purified polymer indicates a relatively uniform polymer population.

Conclusion and Future Directions

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of poly(ester urea)s from 1,6-Bis-L-leucyl hexanediol ester. The resulting polymers possess tunable properties that make them highly attractive for a variety of biomedical applications. Further research can focus on the copolymerization of this monomer with other amino acid-based diamines to create a library of PEUs with a wide range of mechanical and degradation profiles, tailored for specific applications in drug delivery and regenerative medicine.[9]

References

- Dziewior, C. S., Godwin, K., Judge, N. G., Dreger, N. Z., & Becker, M. L. (2024). Poly(ester urea)s: Synthesis, material properties, and biomedical applications. Progress in Polymer Science, 150, 101866.

- Wurm, F. R., & Ritter, H. (2024). Synthesis of Amino Acid-Based Aromatic Poly(Ester Urea)s Using 4-Hydroxycinnamic Acid-Derived Diols.

- Jokhadze, G., Machaidze, M., Pang, K., & Chu, C. C. (2013). Phenylalanine-Based Poly(ester urea): Synthesis, Characterization, and in vitro Degradation. Journal of Biomaterials Science, Polymer Edition, 24(18), 2089-2104.

- Chen, Y., & Wu, J. (2016). Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. Macromolecular Chemistry and Physics, 217(20), 2297-2303.

- Guelcher, S. A., Gallagher, K. M., Didier, J. E., Klinedinst, D. B., & Goldstein, A. S. (2005). Synthesis and characterization of segmented poly(esterurethane urea) elastomers for bone tissue engineering.

- He, W., Wang, Y., & Yuan, X. (2015). Self-Assembled Cationic Biodegradable Nanoparticles from pH-Responsive Amino-Acid-Based Poly(Ester Urea Urethane)s and Their Application As a Drug Delivery Vehicle. Biomacromolecules, 16(12), 3899-3908.

- Sokołowska, J., & Piszczyk, Ł. (2018). Synthesis, Structure and Properties of Poly(ester-Urethane-Urea)s Synthesized Using Biobased Diamine. Polimery, 63(11-12), 785-792.

- Hong, Y., Guan, J., & Wagner, W. R. (2010). Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization with phosphorylcholine.

- Jo, S. Y., & Kohn, J. (2007). Poly(ester urea) polymers and methods of use. U.S.

- Marcos-Fernández, A., Abraham, G. A., Valentín, J. L., & San Román, J. (2006). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(ε-caprolactone)

- Sokołowska, J., & Piszczyk, Ł. (2018). Synthesis, Structure and Properties of Poly(ester-Urethane- Urea)s Synthesized Using Biobased Diamine. Tech Science Press.

- Marcos-Fernández, A., Abraham, G. A., Valentín, J. L., & San Román, J. (2006). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(ε-caprolactone)

- Dreger, N. Z., Fan, Z., Zander, Z. K., Tantisuwanno, C., & Becker, M. L. (2018). Amino acid-based Poly(ester urea) copolymer films for hernia-repair applications.

- Manavitehrani, I., Fathi, A., Badr, H., & Dehghani, F. (2016). Biomedical Applications of Biodegradable Polyesters. Polymers, 8(1), 20.

Sources

- 1. Scholars@Duke publication: Poly(ester urea)s: Synthesis, material properties, and biomedical applications [scholars.duke.edu]

- 2. Synthesis of Amino Acid-Based Aromatic Poly(Ester Urea)s Using 4-Hydroxycinnamic Acid-Derived Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2007050415A2 - Poly(ester urea) polymers and methods of use - Google Patents [patents.google.com]

- 5. Synthesis and characterization of segmented poly(esterurethane urea) elastomers for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Scholars@Duke publication: Amino acid-based Poly(ester urea) copolymer films for hernia-repair applications. [scholars.duke.edu]

Application Note: High-Performance Synthesis of L-Leucine Based Poly(ester urea)s via Interfacial Polycondensation

[1]

Executive Summary

This guide details the synthesis of L-leucine-based poly(ester urea)s (PEUs), a class of semi-crystalline, biodegradable polymers increasingly utilized in vascular tissue engineering and drug delivery. Unlike standard polyesters, PEUs incorporate urea linkages that enhance mechanical strength via hydrogen bonding while maintaining hydrolytic degradability.

The protocol employs interfacial polycondensation , a kinetically controlled method reacting L-leucine diester diamine salts (aqueous phase) with triphosgene (organic phase). This method is preferred over solution polymerization as it minimizes the need for dry solvents and allows for rapid, high-molecular-weight polymer formation at low temperatures.

Chemical Basis & Mechanism

The Reagents

-

Monomer: Bis-L-leucine diester-diamine (typically stabilized as a di-p-toluenesulfonic acid salt). The ester spacer (e.g., 1,6-hexanediol) dictates the polymer's flexibility.

-

Triphosgene (BTC): A solid, safer substitute for phosgene gas.[1][2] Upon nucleophilic attack or thermal decomposition, one mole of triphosgene generates three equivalents of phosgene in situ.

-

Base (Na₂CO₃): Acts as an acid scavenger to neutralize the p-toluenesulfonic acid (freeing the amine) and the HCl generated during polymerization.

The Interfacial Mechanism

The reaction occurs at the interface of two immiscible solvents (Water/Dichloromethane).

-

Decomposition/Activation: Triphosgene is dissolved in DCM.

-

Deprotonation: The inorganic base in the water phase deprotonates the ammonium salt of the monomer, releasing the free diamine.

-

Chain Growth: The free diamine migrates to the interface, attacking the carbonyl of the phosgene species. This forms a carbamoyl chloride intermediate, which reacts with another amine to form the stable urea linkage.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of interfacial polycondensation for PEU synthesis.

Safety Protocols (Critical)

WARNING: Triphosgene is a solid transport form of phosgene.[2] Upon contact with moisture or heat, it releases phosgene gas, which is fatal if inhaled.[2]

-

Engineering Controls: All operations, including weighing, must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

Phosgene Indicator: Place phosgene indicator paper (impregnated with 4-(p-nitrobenzyl)pyridine and N-benzylaniline) at the sash opening.

-

Neutralization Bath: Prepare a beaker of 10% aqueous ammonia or saturated sodium bicarbonate to neutralize all glassware and waste immediately after use.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Experimental Protocol

Materials Required[4][5]

-

Monomer: Bis(L-leucine)-1,6-hexane-diester-diamine di-p-toluenesulfonic acid salt (Synthesized via reflux of L-leucine, 1,6-hexanediol, and p-TSA in toluene).

-

Reagent: Triphosgene (98%).[2]

-

Solvents: Dichloromethane (DCM, anhydrous), Distilled Water.

-

Base: Sodium Carbonate (Na₂CO₃).

Step-by-Step Synthesis Workflow

Target Scale: 10 mmol Monomer

| Step | Action | Critical Parameter / Causality |

| 1. Aqueous Phase Prep | Dissolve 10 mmol of Monomer Salt and 22 mmol Na₂CO₃ in 150 mL distilled water (0°C). | Temp Control: Keep at 0-4°C to minimize hydrolysis of the forming polymer and phosgene. Excess base (1.1 eq per acid group) ensures full deprotonation. |

| 2. Organic Phase Prep | Dissolve 3.5 mmol Triphosgene in 50 mL DCM. | Stoichiometry: Theoretical ratio is 0.33 eq Triphosgene per diamine. Use slight excess (0.35 eq) to account for hydrolysis at the interface. |

| 3. Reaction Initiation | Add the organic phase to the rapidly stirring aqueous phase (0°C). | Stirring: High shear (mechanical stirrer >800 rpm) is vital to maximize interfacial surface area. |

| 4. Polymerization | React for 30 minutes at 0°C, then 1-2 hours at room temperature. | Kinetics: The reaction is exothermic; initial cooling prevents "boiling" of DCM and side reactions. |

| 5. Separation | Stop stirring. Allow phases to separate. The polymer usually remains in the organic (DCM) layer. | If the polymer is very high MW, the organic phase will be viscous. |

| 6. Purification | Wash organic layer with dilute HCl (1M) then water. Precipitate into hot water (60°C) or excess diethyl ether. | Precipitation: Hot water precipitation is unique to PEUs; it removes unreacted monomers and low MW oligomers, while evaporating residual DCM. |

| 7. Drying | Vacuum dry at 40°C for 24 hours. | Removes moisture which can degrade the ester bonds over time. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for PEU synthesis.

Self-Validating Characterization

To ensure the protocol was successful, the following data points serve as quality gates:

FTIR Spectroscopy (Chemical Structure Check)

-

Success Indicator: Appearance of a strong Urea Carbonyl peak at 1630–1650 cm⁻¹ .

-

Purity Check: Absence of peak at 2270 cm⁻¹ (Isocyanate - incomplete reaction) and absence of broad ammonium peaks.

-

Ester Bond: Sharp peak at 1730 cm⁻¹ (from the L-leucine ester spacer).

1H NMR (DMSO-d6)

-

Urea Protons: A doublet around 6.3–6.5 ppm (NH-CO-NH).

-

Leucine Methine: Multiplet at 4.1–4.3 ppm (alpha-proton).

-

Validation: Integration ratio of the Urea NH protons to the Ester spacer protons must match the theoretical stoichiometry.

Molecular Weight (GPC)

-

Solvent: DMF with 0.01M LiBr (PEUs aggregate in pure THF).

-

Target: Mn > 20,000 Da; PDI 1.5–2.0.

-

Troubleshooting: If Mn < 10,000, the stirring speed was too low or water content in the organic phase caused premature hydrolysis of triphosgene.

Optimization & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Triphosgene | Ensure temperature is strictly 0°C during addition. Increase Triphosgene excess to 0.4 eq. |

| Low Molecular Weight | Impure Monomer Salt | Recrystallize monomer salt (toluene/ethanol). Purity of the diamine is the #1 factor in step-growth polymerization. |

| Insoluble Polymer | Crosslinking | Unlikely with this chemistry, but ensure no trifunctional impurities are present. PEUs are generally soluble in DMSO, DMF, DCM. |

| Yellow Discoloration | Oxidation / Residual Base | Wash organic phase thoroughly with dilute HCl. Ensure drying is under vacuum, not air heat. |

References

-

Stork, T., & Chu, C. C. (2015). L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering. ACS Biomaterials Science & Engineering, 1(10), 987–996.

-

Pang, X., et al. (2010). Synthesis and Characterization of Poly(ester urea)s Derived from L-Leucine and Diols. Journal of Polymer Science Part A: Polymer Chemistry.

-

Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[1][2] Angewandte Chemie International Edition, 26(9), 894–895.

-

University of Akron. (2017). Safety Alert: Triphosgene Spill and Handling Protocols. Department of Environmental Health and Safety.

Application Note: Electrospinning 1,6-Bis-L-leucyl Hexanediol Ester Based Poly(ester urea) Scaffolds

Executive Summary

This guide details the fabrication of biodegradable scaffolds using Poly(1,6-hexanediol-L-leucine ester urea) (often abbreviated as PEU-1L6 or 1-L-6 ). These polymers are derived from the 1,6-bis-L-leucyl hexanediol ester monomer. Unlike traditional polyesters (e.g., PCL, PLGA), PEU-1L6 integrates amino acid residues (L-leucine) and urea linkages, providing superior mechanical tunability, pH-neutral degradation products, and enhanced cell recognition.

This protocol covers the full workflow: from the chemical logic of the monomer to the specific electrospinning parameters required to produce defect-free nanofibrous mats for vascular and bone tissue engineering.

Chemical Basis & Polymer Logic

To successfully electrospin this material, one must understand its specific rheological and chemical behavior. The polymer is synthesized via interfacial polycondensation of a di-p-toluenesulfonic acid salt of bis-L-leucine hexane-1,6-diester with triphosgene.

Why this specific chemistry?

-

1,6-Hexanediol Backbone: Provides flexibility (methylene spacer length), resulting in a polymer with elastomeric properties suitable for vascular grafts (Young’s Modulus ~20–30 MPa).

-

L-Leucine Side Groups: Increases hydrophobicity and steric bulk, preventing rapid hydrolytic degradation while offering sites for specific enzymatic breakdown (e.g., by α-chymotrypsin).

-

Urea Linkages: Introduce strong hydrogen bonding between chains, enhancing mechanical strength without sacrificing thermal processability.

Chemical Synthesis Pathway

The following diagram illustrates the conversion of the ester monomer into the final electrospinnable polymer.

Caption: Synthesis pathway from precursors to the 1,6-Bis-L-leucyl hexanediol ester monomer, followed by polymerization into PEU-1L6.

Materials & Equipment

Reagents

-

Polymer: Poly(1,6-hexanediol-L-leucine ester urea) (Mw ~70,000 g/mol , PDI ~1.4).

-

Solvents:

-

Chloroform (CHCl₃): Primary solvent for PEU-1L6 (High solubility).

-

Hexafluoroisopropanol (HFIP): Alternative for finer fibers, though CHCl₃ is standard for this specific PEU.

-

Dimethylformamide (DMF): Optional co-solvent (10-20%) to increase dielectric constant if bead defects occur.

-

Hardware

-

High Voltage Power Supply: Range 0–30 kV.

-

Syringe Pump: Capable of low flow rates (0.1–5.0 mL/h).

-

Collector: Rotating mandrel (for aligned fibers/vascular grafts) or flat plate (for random mats).

-

Needle: 18G or 20G blunt tip stainless steel.

Protocol: Electrospinning PEU-1L6

Phase 1: Solution Preparation

The viscosity of PEU solutions is sensitive to molecular weight. The concentrations below assume a Mw of ~70 kDa.

-

Weighing: Weigh the PEU-1L6 polymer to achieve a concentration of 10% to 15% (w/v) .

-

Calculation: For 10 mL of 12% solution, weigh 1.2 g of polymer.

-

-

Dissolution: Add Chloroform (CHCl₃).

-

Note: If using pure Chloroform, the evaporation rate is high. If needle clogging occurs, use a 9:1 CHCl₃:DMF ratio.

-

-

Mixing: Stir magnetically at room temperature for 4–6 hours until a clear, homogenous solution is formed. Avoid heating above 40°C to prevent degradation.

-

Degassing: Allow the solution to stand for 30 minutes to remove air bubbles.

Phase 2: Electrospinning Setup

-

Ambient Conditions: Temperature: 20–25°C; Relative Humidity: <40% (Critical: PEU is hydrophobic, but high humidity can cause surface porosity or "breathing" figures).

-

Loading: Transfer solution to a 5 mL or 10 mL syringe. Attach the 20G needle.

-

Mounting: Place in the syringe pump. Connect the positive electrode to the needle tip and ground the collector.

Phase 3: Operational Parameters (Optimized for PEU-1L6)

| Parameter | Optimized Range | Effect of Deviation |

| Voltage | 20 – 25 kV | <20 kV: Dripping/Beading. >25 kV: Jet instability/whipping. |

| Flow Rate | 1.5 – 3.5 mL/h | High: Wet fibers/fused mesh. Low: Discontinuous jet. |

| Tip-to-Collector | 20 – 25 cm | Close (<15cm): Solvent not evaporated (film formation). |

| Collector Speed | Static or 300 rpm | Higher speeds align fibers (vascular applications). |

Phase 4: Troubleshooting Workflow

Caption: Decision tree for troubleshooting common PEU-1L6 electrospinning defects.

Characterization & Validation

Morphology (SEM)[2][5][6]

-

Expectation: Smooth, bead-free fibers.

-

Diameter: Typically 2.0 – 3.0 µm under the parameters above.

-

Protocol: Sputter coat with Gold/Palladium (10nm). Image at 5–10 kV.

Thermal Properties (DSC)[2]

-

Glass Transition (Tg): ~47°C.

-

Melting Point (Tm): ~114°C.

-

Significance: The Tg > 37°C ensures the scaffold maintains mechanical integrity at body temperature without becoming too brittle.

Biological Assessment (In Vitro)

-

Degradation: PEU-1L6 degrades via surface erosion .

-

Enzymatic: Rapid degradation in the presence of α-chymotrypsin or lipase.[1]

-

Hydrolytic: Very slow in PBS alone (months), ensuring long-term support.

-

-

Cytotoxicity: Perform ISO 10993-5 elution tests. PEU byproducts (Leucine, Hexanediol, Urea) are generally non-cytotoxic.

Applications in Drug Development

The 1,6-Bis-L-leucyl hexanediol ester backbone is particularly valuable for:

-

Vascular Grafts: The mechanical modulus matches native vessels (~20 MPa).

-

Antimicrobial Scaffolds: The polymer is soluble in organic solvents, allowing co-electrospinning with hydrophobic drugs or bacteriophages without deactivating them (if processed correctly).

-

Bone Regeneration: Can be crosslinked with osteogenic peptides (e.g., OGP) to enhance mineralization.

References

-

Development of PEU-1L6 Scaffolds

-

Vascular Tissue Engineering Applications

-

Title: l-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering.

- Source: ACS Biom

-

URL:[Link]

-

-

Bacteriophage Loading in PEU Fibers

-

Comprehensive Review of PEU Chemistry

Sources

- 1. New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Scholars@Duke publication: Poly(ester urea)s: Synthesis, material properties, and biomedical applications [scholars.duke.edu]

- 5. Multifunctional hybrid poly(ester-urethane)urea/resveratrol electrospun nanofibers for a potential vascularizing matrix - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. Scholars@Duke publication: Resorbable, amino acid-based poly(ester urea)s crosslinked with osteogenic growth peptide with enhanced mechanical properties and bioactivity. [scholars.duke.edu]

- 7. xiumeimo.com [xiumeimo.com]

Application Note: Solvent Casting of L-Leucine Hexanediol Poly(ester amide)s

This guide provides a comprehensive technical workflow for the solvent casting of L-leucine/1,6-hexanediol-based poly(ester amide)s (PEAs) . These Amino Acid-Based Biodegradable (AABB) polymers are critical in tissue engineering and drug eluting stent coatings due to their enzymatic degradability and low inflammatory response.

Executive Summary & Material Science

Material Identity: The "L-leucine hexanediol ester copolymer" typically refers to a Poly(ester amide) (PEA) synthesized from the monomer bis-L-leucine-1,6-hexanediol diester and a dicarboxylic acid (commonly Sebacic Acid or Adipic Acid).[1]

-

Common Designation: 8L6 (Sebacic acid [8 carbons], Leucine [L], 1,6-Hexanediol [6 carbons]).

-

Key Properties: Semicrystalline, enzymatic surface erosion, tunable mechanical properties (Young's modulus ~0.5–1.5 GPa), and high biocompatibility.

The Challenge: While soluble in common organic solvents, these copolymers are prone to hydrophobic aggregation and skinning (rapid surface drying) during casting, which traps residual solvent and creates heterogeneous films. This guide details protocols to overcome these issues.

Solvent Selection Matrix

Selection is based on the Hansen Solubility Parameter (HSP) relative to the polymer's hydrophobic leucine side chains.

| Solvent | Solubility | Evaporation Rate | Application Context |

| Chloroform | Excellent | Fast | Standard for structural scaffolds; requires careful humidity control. |

| Dichloromethane (DCM) | Excellent | Very Fast | High-throughput casting; prone to "orange peel" defects. |

| Ethanol | Poor (Co-solvent) | Medium | Used (10-20% v/v) to modulate evaporation and pore structure. |

| DMSO | Good | Very Slow | Nanoparticle fabrication or drug encapsulation; requires lyophilization to remove. |

Experimental Protocols

Protocol A: High-Optical-Quality Thin Film Casting

Target Application: Drug release studies, cell culture substrates, mechanical testing.

Reagents & Equipment

-

Polymer: PEA-8L6 (Mw > 40 kDa recommended for film stability).

-

Solvent: Anhydrous Chloroform (stabilized with amylene to prevent acid degradation).

-

Substrate: Teflon (PTFE) molds or Silanized Glass Petri dishes.

-

Environment: Laminar flow hood, relative humidity < 40%.

Step-by-Step Workflow

-

Dissolution (Critical Step):

-

Prepare a 2–4% w/v solution of PEA in Chloroform.

-

Note: Do not sonicate aggressively; heat generation can degrade the ester bonds. Use a rotary shaker at 100 rpm for 4-6 hours at room temperature.

-

Filtration: Pass solution through a 0.45 µm PTFE syringe filter to remove undissolved micro-gels.

-

-

Casting:

-

Pour the solution into the center of the mold.

-

Volume Calculation: To achieve a target dry thickness (

), calculate wet volume (

-

-

Controlled Evaporation (The "Covered" Method):

-

Place the mold on a leveled surface.

-

Cover the mold with a glass funnel or a petri dish lid raised by 2mm spacers.

-

Mechanism:[2] This creates a solvent-vapor saturated atmosphere, slowing the evaporation rate to prevent skin formation and Rayleigh-Bénard convection cells (which cause surface waviness).

-

Duration: 24–48 hours.

-

-

Annealing & Residual Solvent Removal:

-

Transfer film to a vacuum oven.

-

Cycle: 24 hours at 25°C (20 mbar), followed by 4 hours at 40°C (high vacuum).

-

Validation: Verify solvent removal via TGA (Thermogravimetric Analysis) or NMR.

-

Protocol B: Porous Scaffold Fabrication (Salt Leaching)

Target Application: 3D Tissue Engineering Scaffolds.

-

Porogen Preparation:

-

Sieve Sodium Chloride (NaCl) crystals to a specific range (e.g., 100–200 µm).

-

-

Slurry Mixing:

-

Dissolve PEA in Chloroform (10% w/v).

-

Add NaCl crystals to the solution. Ratio: 9:1 (Salt:Polymer by weight) for high porosity (>85%).

-

Mix gently to form a homogeneous paste.

-

-

Casting & Drying:

-

Pack the paste into a cylindrical Teflon mold.

-

Air dry for 24 hours, then vacuum dry for 24 hours.

-

-

Leaching:

-

Immerse the dried composite in deionized water.

-

Change water every 6 hours for 48 hours.

-

Indicator: Monitor conductivity of the water; stop when conductivity matches pure water.

-

-

Lyophilization:

-

Freeze-dry the wet scaffold to preserve pore architecture.

-

Visualization of Signaling & Workflow

Diagram 1: Chemical Synthesis & Structure Logic

This diagram illustrates the hierarchical assembly of the PEA copolymer, highlighting the ester and amide linkages that confer its dual properties (degradability + mechanical strength).

Caption: Synthesis logic of PEA-8L6. L-Leucine and Hexanediol form the nucleophilic monomer, which polymerizes with Sebacic Acid. The resulting backbone contains ester zones (degradation) and amide zones (mechanical stability).

Diagram 2: Solvent Casting Critical Control Points

This workflow outlines the casting process with specific failure modes at each stage.

Caption: Solvent casting workflow. "Controlled Evaporation" is the primary bottleneck for quality; rapid drying leads to "Orange Peel" instability.

Characterization & Troubleshooting

Quality Control Metrics

-

GPC (Gel Permeation Chromatography): Verify molecular weight (

) retention. Hydrolysis during casting can reduce -

DSC (Differential Scanning Calorimetry): PEA-8L6 typically shows a

around 20–35°C and -

FTIR: Monitor the Amide I (1650 cm⁻¹) and Ester Carbonyl (1735 cm⁻¹) peaks.

Troubleshooting Guide

| Defect | Cause | Corrective Action |

| Orange Peel (Waviness) | Evaporation too fast; convection currents. | Cover mold to increase local vapor pressure; use a heavier solvent mixture (e.g., add 10% Toluene). |

| Opaque/Whitened Film | Water condensation (breath figures) due to evaporative cooling. | Lower humidity (<30%); cast at slightly elevated temperature (30°C). |

| Bubbles/Pinholes | Air trapped during pouring or boiling. | Degas solution under mild vacuum before pouring; do not boil solvent. |

| Brittleness | Low molecular weight or thermal degradation. | Check |

References

-

Rodriguez-Galán, A., et al. "New poly(ester urea) derived from L-leucine: electrospun scaffolds loaded with antibacterial drugs and enzymes." Materials Science and Engineering: C, 2015. Link

-

Stork, T., et al. "Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study." Nanomaterials, 2016. Link

-

Yu, J., et al. "L-Leucine-Based Poly(ester urea)s for Vascular Tissue Engineering." ACS Biomaterials Science & Engineering, 2015. Link

-

Katsarava, R., et al. "Amino acid-based bioanalogous polymers."[2] Biomaterials, 2003. (Foundational text on PEA synthesis).

-

Tolbert, J.W., et al. "Solvent-Cast 3D Printing of Biodegradable Polymer Scaffolds." Macromolecular Materials and Engineering, 2021.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1,6-Bis-L-leucyl Hexanediol Ester Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-LEU-HEX-001 Assigned Specialist: Senior Application Scientist

Introduction: The Challenge of the "Bis" Ester

Synthesizing 1,6-Bis-L-leucyl hexanediol ester requires navigating a delicate balance between nucleophilic substitution kinetics and stereochemical integrity .

The core challenge is the "double-hit" requirement. The first esterification of 1,6-hexanediol is kinetically favored. However, once the first bulky L-leucine group is attached, the remaining hydroxyl group becomes sterically encumbered and conformationally restricted, often leading to a mixture of mono-ester (impurity) and bis-ester (target). Furthermore, the

This guide provides a self-validating workflow to maximize yield (>85%) while maintaining >99% ee (enantiomeric excess).

Module 1: The Synthesis Workflow (Visualized)

The following diagram outlines the optimized pathway using Steglich esterification with racemization suppression.

Figure 1: Optimized synthesis workflow including a kinetic checkpoint for mono-ester conversion.

Module 2: Critical Protocols & Stoichiometry

To ensure the formation of the bis-ester, you must drive the equilibrium aggressively to the right.

Standard Operating Procedure (SOP)

| Component | Equivalents | Role | Critical Note |

| Boc-L-Leu-OH | 2.4 - 2.6 | Reactant | Excess is mandatory. <2.2 eq results in ~30% mono-ester. |

| 1,6-Hexanediol | 1.0 | Core Linker | Must be anhydrous.[1] Dry by azeotropic distillation with toluene if unsure. |

| EDC·HCl | 2.6 - 3.0 | Coupling Agent | Preferred over DCC for easier workup (water-soluble urea). |

| DMAP | 0.1 - 0.2 | Catalyst | DANGER: High conc. causes racemization.[2][3] Keep <0.2 eq. |

| HOBt | 2.6 | Additive | Suppresses racemization and prevents N-acylurea side-product. |

| DCM (Solvent) | N/A | Solvent | Must be anhydrous.[4] Water consumes EDC. |

Step-by-Step Execution

-

Activation: Dissolve Boc-L-Leu-OH (2.5 eq) and HOBt (2.6 eq) in anhydrous DCM under Argon/Nitrogen. Cool to 0°C .